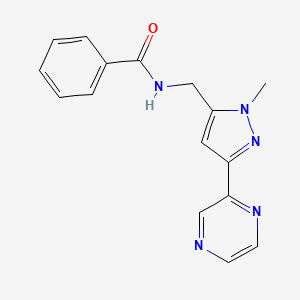

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-21-13(9-14(20-21)15-11-17-7-8-18-15)10-19-16(22)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBBDDKQFRTXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds. The pyrazine moiety can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the pyrazole derivative with benzoyl chloride under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups like halides or alkyl groups.

Scientific Research Applications

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole and pyrazine rings can participate in π-π stacking interactions, enhancing binding affinity to target proteins. Pathways involved may include inhibition of signal transduction processes or modulation of gene expression.

Comparison with Similar Compounds

Research Findings and Implications

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C17H16N4O

- Molecular Weight : 284.34 g/mol

- CAS Number : 2034322-46-6

The structure features a pyrazole ring substituted with a pyrazinyl group, which is known to enhance biological activity due to its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of proliferation |

The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro.

| Test System | Inhibition (%) | Concentration (µM) |

|---|---|---|

| LPS-stimulated macrophages | 97.7 | 10 |

These results suggest that this compound may serve as a dual-action agent in treating inflammatory diseases and cancer.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through the activation of caspases.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M phase, leading to halted proliferation.

- Cytokine Modulation : By inhibiting key signaling pathways involved in inflammation, it reduces the production of inflammatory mediators.

Case Studies and Research Findings

A study conducted by Wei et al. (2022) evaluated the efficacy of various pyrazole derivatives, including this compound). The findings indicated that this compound had one of the lowest IC50 values among tested derivatives against A549 lung cancer cells, suggesting strong anticancer activity.

Additionally, research by Zheng et al. (2023) demonstrated that modifications to the pyrazole structure could enhance its pharmacological profile. Their findings indicated that specific substitutions improved both potency and selectivity against cancer cell lines while minimizing toxicity to normal cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. Key steps include:

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyrazine moiety .

- Functionalization : Methylation at the pyrazole N1 position using methyl iodide or dimethyl sulfate under basic conditions .

- Amide bond formation : Condensation of the pyrazole-methyl intermediate with benzoyl chloride or activated benzoic acid derivatives, often employing coupling agents like EDC/HOBt .

- Purification : Column chromatography and recrystallization, with reaction monitoring via TLC and NMR .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopy : 1H/13C NMR for functional group analysis, IR for amide bond verification, and HRMS for molecular weight confirmation .

- X-ray crystallography : Single-crystal diffraction using SHELX software for absolute configuration determination, particularly to resolve stereochemistry at chiral centers .

Q. What initial biological assays are recommended for screening its activity?

- Methodological Answer : Prioritize assays aligned with its structural motifs:

- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) due to the pyrazine-pyrazole scaffold’s affinity for ATP-binding pockets .

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Solubility profiling : Shake-flask method in PBS/DMSO to guide formulation for in vitro studies .

Advanced Research Questions

Q. How can coupling reactions in the synthesis be optimized for higher yields?

- Methodological Answer :

- Catalyst screening : Test Pd(PPh3)4 vs. PdCl2(dppf) for Suzuki-Miyaura coupling efficiency .

- Ligand effects : Compare bidentate (e.g., XPhos) vs. monodentate ligands to stabilize catalytic intermediates .

- Temperature control : Microwave-assisted synthesis at 80–100°C to accelerate coupling while minimizing side reactions .

- Workup optimization : Use aqueous/organic biphasic systems (e.g., EtOAc/water) for cleaner product isolation .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Purity verification : Re-analyze compound batches via HPLC to rule out impurities (>95% purity required) .

- Assay standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., pyridine-for-pyrazine substitution) to isolate key pharmacophores .

Q. What computational methods predict target interactions for this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase domains (e.g., EGFR or BRAF) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects .

- ADMET prediction : SwissADME or ProTox-II for toxicity profiling and bioavailability estimation .

Q. How to improve aqueous solubility for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce phosphate or glycoside groups at the benzamide moiety to enhance hydrophilicity .

- Co-solvent systems : Test cyclodextrin complexes or PEG-based formulations for parenteral administration .

- Salt formation : Screen with HCl, sodium, or meglumine counterions to identify crystalline salts with improved dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.